molecular formula C24H27N5O3S B2587750 N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031975-67-3

N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2587750
CAS No.: 1031975-67-3
M. Wt: 465.57
InChI Key: VJESOHGQSBQBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethoxyphenyl group, a pyrazine core substituted with a 4-phenylpiperazine moiety, and a sulfanyl linkage.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-20-14-18(15-21(16-20)32-2)27-22(30)17-33-24-23(25-8-9-26-24)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14-16H,10-13,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESOHGQSBQBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Phenyl Intermediate: The starting material, 3,5-dimethoxybenzene, undergoes nitration followed by reduction to form 3,5-dimethoxyaniline.

    Formation of the Piperazine Intermediate: 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene glycol.

    Formation of the Pyrazine Intermediate: The pyrazine ring is formed through the cyclization of appropriate precursors.

    Coupling Reaction: The phenyl, piperazine, and pyrazine intermediates are coupled using a sulfanyl bridge, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The hydrogen atoms on the phenyl and pyrazine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogs:

Compound Name Key Structural Features Molecular Formula (Calculated) Hypothesized Properties Reference
Target Compound : N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide - 3,5-Dimethoxyphenyl
- Pyrazine with 4-phenylpiperazine
- Sulfanyl linkage
Not explicitly provided Enhanced solubility (piperazine), potential CNS activity (arylpiperazine motifs)
N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18) - Sulfamoyl bridge
- Pyrazine with amino linkage
C₁₈H₁₈O₆N₅S (m/z = 432.09723) Lower lipophilicity (sulfamoyl), possible protease inhibition
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide - Oxadiazole core
- Diphenylmethyl group
C₂₀H₁₆N₆O₂S Electron-deficient oxadiazole may enhance metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide - Benzothiazole core
- Trifluoromethyl group
C₁₈H₁₄F₃N₂O₃S Kinase inhibition (benzothiazole), enhanced membrane permeability (CF₃)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - Nitro and chloro substituents
- Methylsulfonyl group
C₉H₉ClN₂O₅S Electron-withdrawing groups may confer antimicrobial activity

Key Observations :

  • Sulfanyl vs.
  • Heterocyclic Cores : Pyrazine (target) and oxadiazole () cores differ in electronic properties. Pyrazine’s nitrogen-rich structure may favor π-π stacking with aromatic residues in enzymes, while oxadiazole’s electron deficiency could improve metabolic stability .
  • Piperazine vs. Benzothiazole : Piperazine derivatives (target, ) are often used to improve solubility, whereas benzothiazole-containing compounds () are linked to kinase inhibition and anticancer activity .

Pharmacological Implications

  • Piperazine Derivatives: The 4-phenylpiperazine moiety in the target compound is structurally similar to derivatives in , which are associated with serotonin receptor modulation.
  • Methoxy Substituents : The 3,5-dimethoxyphenyl group, also present in and , is electron-rich and may enhance binding to receptors like dopamine or adrenergic receptors through hydrophobic interactions .
  • Trifluoromethyl vs. Nitro Groups : Trifluoromethyl () and nitro () substituents exhibit contrasting electronic effects. The former increases lipophilicity and bioavailability, while the latter may enhance reactivity in prodrug activation .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 353.46 g/mol
  • CAS Number : 1029763-88-9

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms. In vitro assays have shown that derivatives of pyrazole, including those related to this compound, exhibit significant cytotoxic effects against several cancer cell lines.

Cell LineIC₅₀ (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics.

Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated in animal models. Initial screening utilized the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model.

Compound TestedDose (mg/kg)MES Protection (%)Reference
Lead Compound100Significant
Control Groups-Minimal

Results indicated that certain derivatives exhibited notable protection against seizures, with some showing efficacy in models resistant to conventional therapies.

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive evaluation of various pyrazole derivatives, including those structurally similar to our compound, revealed their potential as effective anticancer agents. The study highlighted specific compounds that induced significant cytotoxicity in multiple cancer cell lines, supporting the need for further exploration of this compound in this context .
  • Anticonvulsant Screening : In a study assessing anticonvulsant activity, several derivatives were synthesized and tested. The results demonstrated that modifications to the piperazine moiety influenced activity levels significantly, suggesting structural optimization could enhance efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.